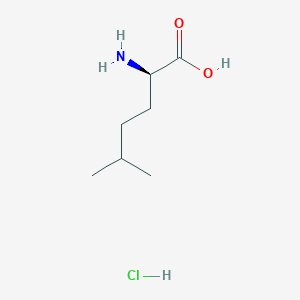
2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It has been known since the 19th century .
Synthesis Analysis
2,1,3-Benzothiadiazole is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .
Molecular Structure Analysis
The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .
Physical And Chemical Properties Analysis
The chemical formula of 2,1,3-Benzothiadiazole is C6H4N2S . It has a molar mass of 136.17 g·mol −1 . The melting point is 54.0 °C (129.2 °F; 327.1 K) and the boiling point is 203.0 °C (397.4 °F; 476.1 K) .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes . The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
Organic Solar Cells
The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives makes them suitable for use in the development of organic solar cells . They can improve the electronic properties of the resulting organic materials, making them more efficient in converting sunlight into electricity .
Organic Field-Effect Transistors
2,1,3-Benzothiadiazole and its derivatives are also used in the development of organic field-effect transistors . These transistors are used in various electronic devices, including displays, sensors, and memory devices .
Optoelectronic Properties
Small-donor molecules, 2,1,3-benzothiadiazole derivatives, have been synthesized and characterized by spectroscopic and electrochemical methods . These compounds show a narrow energy gap and high Ea values, proving their electron-donating nature and semiconductor properties .
Luminescence Materials
The synthesized 2,1,3-benzothiadiazole derivatives absorb light in a wide range and emit from green to red/near IR light . This makes them suitable for use in luminescence materials, which have applications in various fields, including lighting, displays, and sensors .
Metal Coordination Chemistry
Functionalized 2,1,3-benzothiadiazoles have been used in metal coordination chemistry . For example, 4-Amino-2,1,3-benzothiadiazole forms a complex with ZnCl2 .
Crystal Engineering of Organic Solids
Functionalized 2,1,3-benzothiadiazoles have also been used in the crystal engineering of organic solids . This involves the design and synthesis of solid-state structures with desired properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-diazo-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQNADSWXHJJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)
![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)


![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide](/img/structure/B2450280.png)


